molecular formula C12H15N3O2 B1272094 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide CAS No. 368429-72-5

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B1272094
M. Wt: 233.27 g/mol
InChI Key: XHZSIPQGQQCXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide is a compound that falls within the class of pyrrole derivatives, which are known for their diverse pharmacological activities. The pyrrole moiety is a common feature in many therapeutic agents, and modifications to this core structure can lead to compounds with significant antiinflammatory, analgesic, and antiallergic properties. The synthesis and biological evaluation of such compounds have been a subject of interest in medicinal chemistry research.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of acid hydrazide-hydrazones and their derivatives. For instance, the synthesis of Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, was achieved through the condensation of ethyl-4-formyl-3,5-dimetyl-1H-pyrrole-2-carboxylate and benzohydrazide . This process is typically characterized by spectroscopic methods and supported by quantum chemical calculations to ensure the correct formation of the desired product.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often analyzed using various spectroscopic methods such as FT-IR, 1H NMR, UV–Vis, and DART Mass spectroscopy. Quantum chemical calculations, including thermodynamic parameters, local electronic descriptors analysis, and molecular electrostatic potential surface, are used to predict the sites and nature of interactions within the molecules. For example, the analysis of Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed dimer formation through multiple interactions, which was confirmed by vibrational analysis and topological and energetic parameters generated by Atoms in Molecules (AIM) theory .

Chemical Reactions Analysis

Pyrrole derivatives can engage in various chemical reactions, including the formation of dimers through hydrogen bonding. The nature of these interactions can be resonance-assisted, as indicated by ellipticity analysis, which confirms the presence of resonance-assisted heteronuclear hydrogen bonding in the dimer formation of pyrrole derivatives . These interactions are crucial for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are closely related to their biological activities. Quantitative structure-activity relationship (QSAR) studies have demonstrated that the analgesic and antiinflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids are satisfactorily correlated with the steric and hydrogen-bonding properties of the benzoyl substituents . The interaction energies of dimer formation and the shifts in vibrational frequencies due to dimerization are also important parameters that are analyzed to understand the physical and chemical properties of these compounds .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Formation of Pyrrolidine Derivatives : Research by Gein et al. (2012) explored the formation of pyrrolidine derivatives through the reaction of pyrrole-2,3-dione rings with benzoic acid hydrazides, a process relevant to the study of compounds like 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide (Gein et al., 2012).

  • Molecular Structure Analysis : Amato et al. (1990) conducted studies on the molecular structure of cognition activators related to pyrrolidine derivatives, which offers insights into the structural aspects of similar compounds (Amato et al., 1990).

  • Conformational Analysis : Orsini et al. (1993) performed conformational analysis on pyridine compounds, which can provide a framework for understanding the structural dynamics of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide (Orsini et al., 1993).

Antimicrobial and Anticancer Properties

  • Antimicrobial Evaluation : Elgemeie et al. (2017) synthesized novel pyridone derivatives, including their evaluation for antibacterial and antifungal properties. This research could relate to the potential antimicrobial applications of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide (Elgemeie et al., 2017).

  • Anticancer Potential : Mansour et al. (2021) explored the synthesis and anticancer evaluation of pyridine-carbonitrile derivatives, providing a basis for the investigation of similar compounds in cancer research (Mansour et al., 2021).

Pharmacological Applications

  • Analgesic Activity : Muchowski et al. (1985) studied the analgesic and anti-inflammatory activity of pyrrolopyrrole derivatives, which may be relevant to the pharmacological uses of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide (Muchowski et al., 1985).

  • Inotropic Activity : Research on pyridine carboxylates for different biological activities, as conducted by Orsini et al. (1993), could inform the understanding of the pharmacological properties of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide (Orsini et al., 1993).

properties

IUPAC Name

1-benzyl-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZSIPQGQQCXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377319
Record name 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

CAS RN

368429-72-5
Record name 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 3
1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 4
1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 5
Reactant of Route 5
1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 6
1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

Citations

For This Compound
2
Citations
NS Rezali, NA Zahrin, AH Ali, NY Ling… - Journal of Science …, 2023 - ojs.upsi.edu.my
Previous studies have reported the use of nitrogen-heterocyclic compounds to treat malaria. Interestingly, quinolone and 1, 2, 4-triazole scaffolds demonstrated an outstanding capacity …
Number of citations: 1 ojs.upsi.edu.my
NS Rezali, NA Zahrin, AH Ali, NY Ling, HK Agustar… - azpdf.org
… Synthesis of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide (4) - The preparation method of the compound is based on the literature (Voskiene et al., 2012). Methyl-1-benzyl-5-oxo-3- …
Number of citations: 0 azpdf.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.